molecular formula C11H15N3O2 B13270668 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13270668
M. Wt: 221.26 g/mol
InChI Key: UKCSCSDPITXCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .

Scientific Research Applications

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific cyclopentyl and cyclopropyl substituents, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

5-cyclopentyl-1-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-10(7-3-1-2-4-7)14(13-12-9)8-5-6-8/h7-8H,1-6H2,(H,15,16)

InChI Key

UKCSCSDPITXCAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=NN2C3CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.